Ethyl beta-carboline-1-propionate
Description
The β-Carboline Scaffold: A Core Structure in Bioactive Natural Products and Synthetic Research
The β-carboline scaffold, a tricyclic indole (B1671886) alkaloid structure, is a cornerstone in the fields of natural product chemistry and synthetic medicinal chemistry. ipindexing.comresearchgate.netbohrium.com This heterocyclic system, also known as 9H-pyrido[3,4-b]indole, consists of a pyridine (B92270) ring fused to an indole skeleton. ipindexing.comanalis.com.my The structural arrangement of the β-carboline core, with its fused aromatic rings, provides a rigid and planar framework that is amenable to a wide range of chemical modifications. analis.com.my This structural versatility has made it a "privileged scaffold" in drug discovery, meaning it can serve as a template for the development of ligands for multiple biological targets. researchgate.netacs.org
β-carbolines are widely distributed in nature, found in various plants, marine organisms, insects, and even in mammalian tissues and body fluids. nih.govresearchgate.neteurekaselect.commdpi.comnih.gov Their natural occurrence spans from simple derivatives to complex fused alkaloids. mdpi.com The first β-carboline was isolated in 1841 from Peganum harmala. researchgate.net Since then, numerous β-carboline-containing natural products have been identified, showcasing a remarkable diversity of structures and biological activities. researchgate.netmdpi.com
In synthetic research, the β-carboline framework is a highly sought-after target. ljmu.ac.uk The development of synthetic methodologies to construct and functionalize the β-carboline ring system is an active area of investigation. ljmu.ac.uk Classic methods like the Pictet-Spengler and Bischler-Napieralski reactions, along with modern transition-metal-catalyzed cross-coupling reactions, have enabled the synthesis of a vast library of β-carboline derivatives. ipindexing.comljmu.ac.uk This synthetic accessibility allows researchers to systematically explore the structure-activity relationships of these compounds, leading to the discovery of new bioactive agents. nih.govmdpi.com
Prevalence and Diverse Pharmacological Significance of β-Carboline Derivatives in Academic Investigation
β-carboline derivatives have garnered significant attention in academic research due to their broad and diverse pharmacological properties. nih.govresearchgate.neteurekaselect.com These compounds interact with a multitude of biological targets, leading to a wide spectrum of physiological effects. nih.govresearchgate.neteurekaselect.com Their ability to intercalate into DNA, inhibit key enzymes like cyclin-dependent kinases (CDKs), topoisomerases, and monoamine oxidases (MAOs), and interact with various neurotransmitter receptors underscores their importance in chemical biology and medicinal chemistry. nih.govresearchgate.neteurekaselect.comresearchgate.net
The pharmacological activities attributed to β-carboline derivatives are extensive and include:
Antitumor Activity: Many β-carboline derivatives have demonstrated potent anticancer properties against various cancer cell lines, including colon and lung cancers. ipindexing.comnih.govmdpi.com Their mechanisms of action often involve DNA intercalation and inhibition of topoisomerase I. mdpi.com
Central Nervous System (CNS) Effects: β-carbolines are well-known for their effects on the CNS. ipindexing.com They can act as ligands for benzodiazepine (B76468) receptors and serotonin (B10506) receptors, leading to a range of effects including anxiolytic (anxiety-reducing), sedative, hypnotic, and anticonvulsant activities. ipindexing.comnih.gov
Antimicrobial and Antiviral Properties: Research has shown that certain β-carboline derivatives possess significant antimicrobial, antifungal, and antiviral activities. bohrium.comnih.govresearchgate.net
Enzyme Inhibition: As mentioned, β-carbolines can inhibit various enzymes. Their ability to inhibit monoamine oxidase (MAO), for instance, has implications for the treatment of neurological disorders. nih.govresearchgate.net
Other Activities: The pharmacological profile of β-carbolines also extends to antiparasitic, anti-inflammatory, and vasorelaxant effects. nih.govresearchgate.netmdpi.com
The diverse biological activities of β-carboline derivatives have made them valuable tools for probing biological systems and have spurred the development of new therapeutic agents. researchgate.netresearchgate.net
Identification and Research Focus on Ethyl beta-carboline-1-propionate within β-Carboline Studies
Within the vast family of β-carboline alkaloids, this compound has emerged as a compound of interest in scientific research. biosynth.comchemfaces.com It is a synthetic derivative of the β-carboline core structure. biosynth.com The synthesis of this compound has been described in the scientific literature, allowing for its investigation in various biological assays. researchgate.net
Research on this compound has often focused on its neuropharmacological properties, particularly its interaction with the central nervous system. biosynth.com Studies have investigated its effects on animal models to understand its role in processes related to anxiety, cognition, and sleep regulation. biosynth.com Like other β-carboline derivatives, its mode of action is believed to involve the modulation of neurotransmitter systems, such as the GABA_A receptor complex. biosynth.com
In addition to its neuropharmacological profile, research has also explored the potential of this compound in other therapeutic areas. For instance, studies have investigated its antileishmanial and cytotoxic effects. researchgate.net The total synthesis of this compound has been a subject of research, aiming to provide a sustainable supply for pharmacological studies. researchgate.net
While some sources indicate that this compound is a natural product isolated from Picrasma quassioides and Hannoa klaineana, other sources classify it as a synthetic compound. biosynth.comchemfaces.com This discrepancy highlights the need for further clarification in the scientific literature.
Table 1: Key Research Findings on this compound
| Research Area | Key Findings |
| Synthesis | The total synthesis of this compound has been successfully described. researchgate.net |
| Neuropharmacology | Investigated for its effects on the central nervous system, particularly its interaction with the GABA_A receptor complex. biosynth.com |
| Antileishmanial Activity | Studies have explored its potential as an antileishmanial agent. researchgate.net |
| Cytotoxic Effects | Research has examined its cytotoxic properties. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15(19)8-7-14-16-12(9-10-17-14)11-5-3-4-6-13(11)18-16/h3-6,9-10,18H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYJHIRYQUBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl Beta Carboline 1 Propionate and Analogues
Classical and Modern Synthetic Approaches to the β-Carboline Core Structure
The synthesis of the tricyclic β-carboline framework is a cornerstone of heterocyclic chemistry, with both classical and contemporary methods being employed. ljmu.ac.uk These strategies primarily focus on the construction of the pyridine (B92270) C-ring onto a pre-existing indole (B1671886) structure. ljmu.ac.ukmdpi.com
Pictet-Spengler Condensation and Subsequent Reactions in β-Carboline Synthesis
The Pictet-Spengler reaction, discovered in 1911, stands as the most prominent and widely utilized method for the synthesis of the tetrahydro-β-carboline (THβC) skeleton. rsc.orgwikipedia.orgrsc.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or a tryptophan derivative, with an aldehyde or ketone in the presence of an acid catalyst. rsc.orgnih.gov The mechanism proceeds through the initial formation of a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich indole ring to form the THβC product. wikipedia.orgrsc.org
The reaction is highly versatile and can be catalyzed by various Brønsted or Lewis acids. rsc.org For instance, refluxing L-tryptophan methyl ester with an aldehyde in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can act as both solvent and catalyst, efficiently yields the corresponding THβC. rsc.orgrsc.org The stereochemical outcome at the newly formed C-1 position can be controlled by reaction conditions; kinetic control at lower temperatures often favors the cis diastereomer, while thermodynamic control at higher temperatures can lead to the more stable trans product. wikipedia.org
A typical sequence for creating a precursor to the target molecule would involve the Pictet-Spengler reaction between tryptamine and a suitable keto-acid or aldehyde, such as ethyl 4-oxobutanoate, to install the necessary propionate (B1217596) side chain at the C-1 position of the tetrahydro-β-carboline intermediate.
Oxidation and Aromatization Strategies for β-Carboline Formation
The THβC intermediate generated from the Pictet-Spengler reaction is a saturated heterocyclic system. To arrive at the fully aromatic β-carboline structure, a dehydrogenation or oxidation step is necessary. ljmu.ac.uk This aromatization of the C-ring is a critical transformation that has been accomplished using a wide array of reagents and conditions. ljmu.ac.ukresearchgate.net
Classical methods often employ stoichiometric amounts of oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sulfur at high temperatures. More contemporary and milder methods are now prevalent, offering better yields and selectivity. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), N-chlorosuccinimide (NCS), iodine in the presence of an oxidant like H₂O₂, and palladium on carbon (Pd/C) are frequently used to effect this transformation. ljmu.ac.uknih.govrsc.org For example, THβCs can be efficiently aromatized using DDQ or by employing NCS in a one-pot decarboxylative aromatization process if starting from a THβC-carboxylic acid. ljmu.ac.ukrsc.org
The choice of oxidant can sometimes be substrate-dependent, and reaction conditions are optimized to maximize the yield of the desired aromatic β-carboline. researchgate.net
Table 1: Selected Reagents for Aromatization of Tetrahydro-β-carbolines (THβCs)
| Reagent | Typical Conditions | Notes | Reference(s) |
| DDQ | Reflux in solvent (e.g., benzene, dioxane) | Common, efficient for many substrates. | ljmu.ac.uk |
| NCS | Room temp. or heating | Effective for one-pot decarboxylative aromatization. | rsc.org |
| Iodine/H₂O₂ | DMSO, heating | Metal-free protocol. | nih.gov |
| Pd/C | High temperature in a high-boiling solvent | Classical dehydrogenation method. | nih.gov |
| K₂S₂O₈ | Mild conditions | Catalytic method applicable to C1-substituted systems. | researchgate.net |
| DBN/Air | DMSO, 110 °C | Uses an organic base and air as the terminal oxidant. | lookchem.com |
Transition Metal-Catalyzed Procedures for β-Carboline Motif Generation
In recent decades, transition metal catalysis has emerged as a powerful tool for constructing the β-carboline scaffold, offering novel pathways and access to a wider range of substituted analogues. ljmu.ac.uk Palladium, copper, and rhodium are the most commonly employed metals for these transformations. ljmu.ac.uknih.gov
These modern methods include:
Palladium-catalyzed reactions: These are diverse and include iminoannulation of internal alkynes, C-H addition of indoles to nitriles followed by cyclization, and intramolecular C-H/N-H activation of biaryl precursors. ljmu.ac.uk For instance, a palladium-catalyzed procedure starting from N-allenyl-tryptamines and aryl iodides can generate C-1 vinyl-substituted THβCs, which are then easily oxidized to the corresponding β-carbolines. ljmu.ac.uk
Copper-catalyzed reactions: Copper catalysts have been used for iminoannulation reactions and arene-ynamide cyclizations to access the β-carboline core. ljmu.ac.uk
Rhodium-catalyzed reactions: Rhodium catalysts can facilitate the annulative cyclization between indolyl azines and alkynes to generate γ-carbolines, showcasing the power of these metals in carboline synthesis, although this leads to a different isomer. acs.org
These transition metal-catalyzed reactions often provide high efficiency and functional group tolerance, enabling the synthesis of complex and diversely substituted β-carbolines that may be difficult to access through classical routes. ljmu.ac.uknih.gov
Esterification and Propionate Moiety Introduction for C-1 Functionalization of β-Carbolines
To synthesize the specific target compound, Ethyl beta-carboline-1-propionate, the β-carboline-1-propionic acid precursor must first be formed and then esterified.
The introduction of the propionate moiety at C-1 is typically achieved during the initial Pictet-Spengler reaction. By reacting tryptamine with a bifunctional carbonyl compound like 4-oxobutanoic acid or its ester equivalent, a THβC bearing a propionic acid or propionate ester side chain at C-1 is formed. Following the cyclization, the intermediate is aromatized as described in section 2.1.2.
If the aromatization product is β-carboline-1-propionic acid ebi.ac.uk, the final step is an esterification reaction to form the ethyl ester. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.comyoutube.com
The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com
Derivatization and Structural Modification of this compound Analogues for Academic Inquiry
The β-carboline scaffold is a privileged structure in medicinal chemistry, and the synthesis of analogues through derivatization is a common strategy for academic research and drug discovery. nih.govnih.gov Modifications are systematically made to the core structure to investigate structure-activity relationships (SAR). nih.govresearchgate.net
Substitutions at Key Positions (C-1, C-3, C-9) Enhancing Research Compound Diversity
The C-1, C-3, and C-9 positions of the β-carboline ring are primary sites for chemical modification to create diverse compound libraries. nih.govresearchgate.netresearchgate.net
C-1 Position: This position is frequently substituted as it can be readily functionalized via the Pictet-Spengler reaction using various aldehydes. researchgate.net For analogues of this compound, the alkyl chain of the propionate group can be varied in length, or the ethyl ester can be replaced with other alkyl groups (e.g., methyl, n-pentyl) to study the effect of lipophilicity. ontosight.ai Furthermore, other functional groups, such as aryl rings or heterocycles, can be introduced at C-1 to explore different binding interactions. rsc.org
C-3 Position: When the synthesis begins with tryptophan, the C-3 position originates from the amino acid's carboxyl group. This provides a convenient handle for derivatization. The carboxylic acid can be converted into a wide range of functional groups, including amides, hydrazides, or used as a linking point to attach other molecular fragments, such as other heterocyclic systems or alkyl diamine spacers to create bivalent ligands. nih.govresearchgate.net
Table 2: Examples of β-Carboline Derivatization for Academic Research
| Position | Type of Substitution | Example of Substituent | Research Purpose | Reference(s) |
| C-1 | Alkyl/Aryl Groups | Phenyl, p-tolyl, furan | Exploring steric and electronic effects on bioactivity. | nih.govrsc.orgnih.gov |
| C-1 | Tethered Heterocycles | Pyrroles, 2,3-dihydropyrroles | Synthesis of novel hybrid molecules with potential dual activity. | rsc.org |
| C-3 | Carbohydrazides | N-(substituted-benzylidene)carbohydrazide | Investigation of antitumor activity. | nih.gov |
| C-3 | Linked Dimers | Alkyl diamine spacers | Creation of bivalent ligands to probe receptor binding sites. | researchgate.net |
| C-9 | Alkylation | Methyl, Propyl | Modulating lipophilicity and hydrogen bonding potential. | nih.govnih.gov |
This systematic derivatization allows researchers to fine-tune the properties of the β-carboline scaffold, leading to the discovery of compounds with enhanced potency or selectivity for various biological targets.
Dimerization Strategies and the Development of Bivalent β-Carboline Compounds in Research
The dimerization of β-carboline scaffolds represents a significant strategy in medicinal chemistry to enhance the biological activity of monomeric units. This approach involves linking two β-carboline molecules, often through a flexible or rigid spacer, to create bivalent compounds. The underlying principle is that these dimeric structures can interact with biological targets, such as DNA or specific proteins, with higher affinity and avidity compared to their corresponding monomers. analis.com.mynih.gov This enhanced interaction can lead to more potent biological effects, including improved antitumor activity. analis.com.mynih.gov
A common synthetic route to bivalent β-carbolines starts with a readily available precursor like L-tryptophan. analis.com.my The core β-carboline structure is typically assembled via the Pictet-Spengler condensation. analis.com.my For instance, L-tryptophan can be reacted with an aldehyde (like formaldehyde) to form the key tetrahydro-β-carboline intermediate. analis.com.my Subsequent chemical steps, such as oxidation and decarboxylation, yield the aromatic β-carboline core. The dimerization is then achieved by reacting the monomeric β-carboline with a bifunctional linker. A study by Noor Aaisa et al. reported using 1,4-dibromobutane (B41627) as a dimerization linker to successfully synthesize a new bivalent β-carboline. analis.com.my The process involved the alkylation of the β-carboline monomer with the linker to furnish the final dimeric compound. analis.com.my
Research has explored linking the β-carboline units at various positions, including the C3, C6, and N9 positions, to investigate structure-activity relationships (SAR). nih.gov Dimerization at the C3 position has been shown to enhance antitumor activity against several cancer cell lines. nih.govnih.gov Studies indicate that bivalent β-carbolines can bind to DNA through a bis-intercalation mode, where both carboline rings insert between the base pairs of the DNA double helix, causing significant structural changes and inhibiting cellular processes. analis.com.mynih.gov Asymmetric dimeric β-carbolines have also been synthesized, for example, by connecting a harmine (B1663883) moiety to another β-carboline through a methylene (B1212753) spacer between the indole nitrogen and the harmine oxygen. nih.gov These asymmetric designs allow for the exploration of more diverse interactions with biological targets. nih.gov
The selection of the linker is crucial as its length and flexibility can significantly influence the biological activity of the resulting dimer. nih.gov For instance, in a series of asymmetric dimeric β-carbolines, a spacer of four methylene units was found to be more favorable for antitumor potency. nih.gov The enhanced potency of these bivalent compounds is often attributed to their ability to induce cell cycle arrest and apoptosis more effectively than their monomeric counterparts. nih.gov
Table 1: Research Findings on Bivalent β-Carboline Compounds
| Compound Type | Synthetic Strategy | Key Findings | Reference(s) |
|---|---|---|---|
| Bivalent β-carboline | Dimerization of β-carboline (from L-tryptophan) using 1,4-dibromobutane as a linker. | The bivalent compound was expected to have higher antitumor potency due to more favorable DNA intercalation. | analis.com.my |
| Bivalent β-carboline-3-carboxylic acid derivatives | Dimerization at the C3 position with various linkers. | Dimerization at the C3 position enhanced cytotoxicity against selected tumor cell lines compared to the monomer. Compounds induced mitochondria-mediated apoptosis and cell cycle arrest. | nih.govnih.gov |
| Asymmetric dimeric β-carbolines | Linking harmine to a β-carboline scaffold via a 4-6 methylene unit spacer. | A 3-phenylpropyl substituent at the N9-position and a four-methylene spacer were favorable for potent cytotoxicity. Compound 7o showed significant antitumor and anti-metastatic potential. | nih.gov |
| Bivalent β-carbolines | Dimerization at C2, C6, or N9 positions. | Dimerization significantly increases antitumor activity. It can also produce potential anti-Alzheimer agents. | nih.gov |
Hybridization of β-Carboline Scaffolds with Other Pharmacophores for Advanced Research Potential
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, efficacy, and a potentially modified mechanism of action that might address challenges like drug resistance. nih.gov The β-carboline scaffold, with its versatile biological activity and synthetic tractability, is an excellent candidate for hybridization with other well-established pharmacophoric scaffolds. nih.govnih.gov
The synthesis of β-carboline hybrids often utilizes the core β-carboline structure as a starting point, which can be derived from L-tryptophan or tryptamine through methods like the Pictet-Spengler reaction. nih.gov Functional groups on the β-carboline ring, such as amines, carboxylic acids, or aldehydes, serve as handles for coupling with other pharmacophoric moieties. nih.govmdpi.com A common method for creating these hybrids is amide bond formation, where a β-carboline carboxylic acid is coupled with an amine-containing pharmacophore, or vice versa. nih.gov
A wide array of pharmacophores has been successfully hybridized with the β-carboline framework, leading to novel compounds with significant research potential, particularly in oncology. Examples of these pharmacophores include:
Podophyllotoxin (B1678966): Known for its anticancer activity via microtubule and topoisomerase inhibition, podophyllotoxin has been linked to β-carboline acids through amide coupling. The resulting hybrids have shown potent cytotoxic effects against various human cancer cell lines. nih.gov
Cinnamic Acid: Cinnamide derivatives are recognized for their anticancer potential. Hybrids formed by the amide coupling of β-carboline amines with cinnamic acids have demonstrated high potency, with activity in the nanomolar range against cancer cells. nih.gov
Salicylic (B10762653) Acid: As a scaffold associated with cancer prevention, salicylic acid has been hybridized with β-carbolines. These hybrids have exhibited greater potency than the parent compound harmine and the standard drug 5-fluorouracil (B62378) in in vitro cytotoxicity studies. nih.gov
Coumarin: This pharmacophore possesses a broad range of biological activities. β-Carboline-coumarin hybrids have been synthesized and shown to produce considerable cancer cell growth inhibition. nih.gov
Chalcones and Hydantoins: These scaffolds have also been incorporated into hybrid structures with β-carbolines, resulting in compounds with promising cytotoxic profiles against various cancer cell lines. nih.gov
Imidazopyrido[3,4-b]indoles: In a novel approach, β-carboline acetals have been used in a one-pot cascade reaction to generate fluorescent β-carboline tethered imidazopyrido[3,4-b]indole derivatives, demonstrating the scaffold's utility in creating complex, polycyclic systems with interesting photophysical properties. rsc.org
These hybridization strategies not only aim to enhance potency but also to develop multitarget-directed ligands, which are particularly relevant for complex diseases where multiple biological pathways are involved. nih.govacs.org
Table 2: Research on Hybrid β-Carboline Compounds
| Hybrid Type | Coupled Pharmacophore | Synthetic Method | Research Findings | Reference(s) |
|---|---|---|---|---|
| β-Carboline-Podophyllotoxin | Podophyllotoxin | Amide coupling between β-carboline acids and an amine derivative of podophyllotoxin. | Hybrids exhibited potent cytotoxic effects against a panel of human cancer cell lines (A549, DU-145, MDA MB-231, HT-29, HeLa). | nih.gov |
| β-Carboline-Cinnamide | Cinnamic Acid | Amide coupling of β-carboline amine and cinnamic acids using HBTU. | Hybrids were found to be highly potent with anticancer activity in the nanomolar range. | nih.gov |
| β-Carboline-Salicylic Acid | Salicylic Acid | Amide coupling. | Hybrids were found to be more potent than harmine and 5-FU against various human cancer cell lines. | nih.gov |
| β-Carboline-Hydantoin | Hydantoin (B18101) | N9-substitution on the β-carboline scaffold. | Designed to restrict conformational flexibility, the hybrids showed potency against various human cancer cell lines. | nih.gov |
| β-Carboline-Coumarin | Coumarin | Pictet–Spengler cyclization, followed by controlled oxidation. | Most of the synthesized hybrids produced considerable cell growth inhibition across 60 different cancer cell lines. | nih.gov |
| β-Carboline tethered Imidazopyrido[3,4-b]indole | Imidazopyrido[3,4-b]indole | One-pot pseudo three-component cascade annulation of β-carboline acetals with NH4Cl. | The resulting scaffolds were afforded in high yields and displayed promising photophysical properties with high luminescence quantum yield. | rsc.org |
Investigations into Anti-proliferative and Cytotoxic Activities of β-Carbolines
β-carboline derivatives have demonstrated significant anti-proliferative and cytotoxic effects across a range of preclinical models. Their mechanisms often involve inducing programmed cell death and interfering with the cell division cycle. nih.govnih.govnih.gov The planar aromatic ring system of many β-carbolines allows them to intercalate into DNA, which can lead to DNA damage or prevent its repair, contributing to their antitumor effects. nih.govrjptonline.org
The cytotoxic potential of β-carboline derivatives has been evaluated against numerous human cancer cell lines. For instance, harmine, a well-known β-carboline alkaloid, showed a dose-dependent inhibitory effect on the proliferation of several human carcinoma cells, with the SW480 transformed cell line exhibiting high sensitivity. nih.gov In contrast, harmaline (B1672942), a related dihydro-β-carboline, significantly reduced the viability of both transformed and non-transformed cell lines in a dose-dependent manner. nih.gov
Synthetic β-carboline hybrids have also shown potent cytotoxicity. A β-carboline-imidazolium salt hybrid, compound 41a , was highly cytotoxic against a panel of cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatoma), A549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer), with IC₅₀ values ranging from 3.24 to 15.03 µM. nih.gov Similarly, a tetrahydro-β-carboline-hydantoin hybrid, 18a , displayed significant cytotoxicity against A549, HeLa (cervical cancer), and PC3 (prostate cancer) cell lines with IC₅₀ values of 16.0, 6.5, and 6.08 µM, respectively. nih.gov Another derivative, BCP-1 , inhibited the proliferation of both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov
| Compound | Cell Line | Activity | Measurement (IC₅₀) | Reference |
| Compound 41a | HL-60 | Cytotoxic | 3.24 µM | nih.gov |
| SMMC-7721 | Cytotoxic | 15.03 µM | nih.gov | |
| A549 | Cytotoxic | 8.78 µM | nih.gov | |
| MCF-7 | Cytotoxic | 8.05 µM | nih.gov | |
| SW480 | Cytotoxic | 11.01 µM | nih.gov | |
| Compound 18a | A549 | Cytotoxic | 16.0 µM | nih.gov |
| HeLa | Cytotoxic | 6.5 µM | nih.gov | |
| PC3 | Cytotoxic | 6.08 µM | nih.gov | |
| Compound 44a | SMMC-7721 | Cytotoxic | 6.97 µM | nih.gov |
| HepG2 | Cytotoxic | 7.12 µM | nih.gov | |
| Harmine | SW480 | Inhibitory | Dose-dependent | nih.gov |
| Harmaline | Various | Reduced Viability | Dose-dependent | nih.gov |
| BCP-1 | MCF-7, MDA-MB-231 | Inhibited Proliferation | Not specified | nih.gov |
| NQBio-06 | TOV-21G (Ovarian) | Cytotoxic | 2.5 µM | nih.gov |
| NQBio-21 | MDA-MB-231 (Breast) | Cytotoxic | 6.9 µM | nih.gov |
A primary mechanism for the anticancer activity of β-carbolines is the induction of apoptosis, or programmed cell death. The alkaloid harmine has been shown to induce significant cell death, predominantly apoptosis, in MCF-7 breast cancer cells. spandidos-publications.com Its pro-apoptotic effect is linked to an increased Bax/Bcl-xL ratio, suggesting involvement of the mitochondrial pathway. spandidos-publications.com Similarly, a study on β-carboline-3-carboxylic acid dimers found they could promote apoptosis in MG-63 sarcoma cells. nih.gov
Further research has detailed the specific molecular events. N-butyl-beta-carboline-3-carboxylate (βCCB) was found to trigger the successive activation of caspases 9, 3, and 8 in cerebellar granule neurons. nih.govuhasselt.be This activation cascade is indicative of the mitochondrial apoptosis pathway, which was further supported by the observed release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria. nih.govuhasselt.be Another derivative, BCP-1 , also induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by the upregulation of Bax, cytochrome C, and caspases, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov Interestingly, in MCF-7 cells, BCP-1 activated autophagic death, demonstrating that the induced cell death pathway can be cell-line specific. nih.gov
β-carboline derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells, forcing them to halt at specific checkpoints. nih.gov This disruption prevents cell division and proliferation. For example, β-carboline-3-carboxylic acid dimers were shown to arrest the cell cycle in the S phase in MG-63 sarcoma cells. nih.gov This was achieved by inhibiting the expression of key cell cycle proteins, including CDK2 and CCNA2. nih.gov
Other studies have shown arrest at different phases. A β-carboline-α-aminophosphonate derivative (BCP-1 ) induced cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov Similarly, β-carboline-imidazolium salt hybrids were reported to cause cell cycle arrest in the G1 phase. nih.gov This ability to inhibit various cyclin-dependent kinases (CDKs) and other regulatory proteins like polo-like kinase-1 (PLK1) is a key mechanism behind the cell cycle inhibitory effects of the β-carboline class. nih.govnih.gov
Antimalarial Activity Research of β-Carboline Derivatives
The β-carboline scaffold is an important structure in the search for new antimalarial drugs, particularly given the rise of drug-resistant Plasmodium falciparum strains. nih.govmdpi.comnih.gov Several natural and synthetic β-carbolines have shown potent antiplasmodial activity. nih.gov One proposed mechanism for their action is the inhibition of parasite DNA synthesis through intercalation. nih.gov
The natural β-carboline alkaloid manzamine A, isolated from marine sponges, has demonstrated significant inhibition of the rodent malaria parasite Plasmodium berghei both in vitro and in vivo. asm.orgasm.org Synthetic derivatives have also yielded promising results. Compound 9a ((1R,3S)-methyl 1-(benzo[d] nih.govmdpi.comdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate) inhibited both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum with an IC₅₀ of less than 1 µg/mL. nih.govacs.org In studies with P. berghei, compounds 9a and 9b ((1R,3S)-methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate) exhibited significant inhibition of schizont maturation. nih.govacs.org
| Compound | Parasite Strain | Activity | Measurement (IC₅₀) | Reference |
| Fascaplycin | P. falciparum K1 | Antiplasmodial | 168 nM | nih.gov |
| Compound 9a | P. falciparum 3D7 | Antiplasmodial | < 1 µg/mL | nih.govacs.org |
| P. falciparum RKL-9 | Antiplasmodial | < 1 µg/mL | nih.govacs.org | |
| Manzamine A | P. berghei | Inhibitory | >90% inhibition at 50 µmol/kg (in vivo) | asm.org |
| (-)-8-hydroxymanzamine A | P. berghei | Inhibitory | >90% inhibition at 100 µmol/kg (in vivo) | asm.org |
| Compound 10 | P. falciparum W2 | Antiplasmodial | µM concentrations | mdpi.comnih.gov |
Antiviral Activity Research of β-Carboline Derivatives
The antiviral potential of β-carbolines has been explored against several viruses. nih.gov A study evaluating synthetic 1,3-disubstituted β-carboline derivatives found that compounds 10 and 11 displayed potent activity against both poliovirus and herpes simplex virus type 1 (HSV-1). nih.gov Notably, compound 10 showed a high selectivity index against HSV-1, suggesting it is much more toxic to the virus than to host cells. nih.gov Its mechanism appears to involve inhibiting viral dissemination to neighboring cells. nih.gov
Other derivatives, such as 9-methyl-norharmane, 9-methyl-harmane, and 6-methoxy-harmane, were also found to completely prevent the cytopathic effects of HSV-1. nih.gov Time-of-addition assays indicated that these compounds interfere with later events in the viral infection cycle rather than acting as virucidal agents or inhibiting viral attachment. nih.gov Furthermore, a broad evaluation of β-carboline alkaloids and their derivatives against the tobacco mosaic virus (TMV) showed that many, including harmalan (B1223116) and tetrahydroharmane, had higher antiviral activity than the commercial agent Ribavirin. acs.org
Antibacterial and Antifungal Activity Research of β-Carboline Derivatives
β-carboline alkaloids and their synthetic derivatives possess a broad spectrum of antimicrobial activities. nih.govresearchgate.net Several studies have highlighted their effectiveness against pathogenic fungi and bacteria.
In antifungal research, harmine-derived compounds have shown significant activity. tandfonline.com The synthetic derivative 8-nitroharmane strongly inhibited 13 out of 14 tested fungi and was particularly effective against Cryptococcus neoformans and Cryptococcus gattii with a Minimum Inhibitory Concentration (MIC) of 40 μg/mL. nih.gov Other synthetic tetrahydro-β-carboline derivatives also demonstrated notable antifungal properties; for example, compound a16 was highly effective against Sclerotinia sclerotiorum and Botrytis cinerea with an EC₅₀ value of 12.71 mg/L for both. tandfonline.com Another study found that derivative F4 exhibited excellent broad-spectrum fungicidal activity in vitro. mdpi.com
In the realm of antibacterial research, N¹-N¹ dimerization and N²-benzylation of the β-carboline structure were found to significantly boost antimicrobial effects. nih.gov A dimeric 6-chlorocarboline N²-benzylated salt showed potent activity against Staphylococcus aureus with MICs as low as 0.01-0.05 μmol/mL. nih.gov
| Compound | Pathogen | Activity | Measurement | Reference |
| 8-nitroharmane | C. neoformans, C. gattii | Antifungal | MIC = 40 μg/mL | nih.gov |
| Compound a16 | S. sclerotiorum, B. cinerea | Antifungal | EC₅₀ = 12.71 mg/L | tandfonline.com |
| Compound a6 | S. sclerotiorum | Antifungal | EC₅₀ = 16.43 mg/L | tandfonline.com |
| Compound a20 | S. sclerotiorum | Antifungal | EC₅₀ = 12.72 mg/L | tandfonline.com |
| Compound T3 | Botrytis cinerea | Antifungal | EC₅₀ = 29.35 mg/L | nih.gov |
| Compound T9 | Botrytis cinerea | Antifungal | EC₅₀ = 26.21 mg/L | nih.gov |
| Dimeric 6-chlorocarboline salt | Staphylococcus aureus | Antibacterial | MIC = 0.01-0.05 µmol/mL | nih.gov |
Neurobiological Research Applications and Receptor Modulation by β-Carbolines
β-carbolines are a class of compounds known for their diverse interactions with the central nervous system. acs.org Their structural similarity to neurotransmitters like serotonin (B10506) allows them to bind to various receptors and enzymes, leading to a wide range of neuropharmacological effects. acs.org Research into specific β-carbolines has revealed their potential to modulate key signaling pathways in the brain.
The γ-aminobutyric acid type A (GABA A ) receptor is a major inhibitory neurotransmitter receptor in the brain and a key target for many drugs, including benzodiazepines. nih.gov β-carbolines are known to interact with the benzodiazepine (B76468) binding site on the GABA A receptor, acting as positive allosteric modulators, negative allosteric modulators (inverse agonists), or antagonists. nih.gov
Specific research on This compound regarding its direct allosteric modulation and binding to the GABA A receptor is not extensively available in the current scientific literature. However, studies on structurally related compounds, such as ethyl beta-carboline-3-carboxylate (β-CCE), have shown that repeated administration can lead to a decrease in the total number of GABA A receptor binding sites in the cerebral cortex and hippocampus of rats. nih.gov This reduction in GABA A receptor sites was associated with a proconvulsant effect, highlighting the significant role of β-carbolines in modulating GABAergic neurotransmission. nih.gov Another study involving β-CCE demonstrated a small inhibitory effect on GABA-induced chloride currents at low concentrations in Xenopus oocytes expressing chick brain mRNA.
It is important to note that the specific effects of this compound on the GABA A receptor may differ from those of its structural analogs due to variations in their chemical structure.
Muscarinic acetylcholine (B1216132) receptors are involved in a wide array of physiological functions in the central and peripheral nervous systems. Investigations into the interaction of various β-carboline alkaloids with these receptors have been conducted.
Currently, there is a lack of specific research data on the binding of This compound to muscarinic receptors. Studies on other β-carbolines, such as harmane and norharmane, which possess an aromatic C ring, have demonstrated inhibitory effects on muscarinic receptor binding in the rat brain. This inhibition was found to be of a mixed type. The specific affinity and modulatory effects of this compound on different subtypes of muscarinic receptors remain an area for future investigation.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov
There is no specific information available in the reviewed scientific literature regarding the modulatory effects of This compound on acetylcholinesterase and butyrylcholinesterase. Research on other β-carboline derivatives has shown varying degrees of cholinesterase inhibition. For instance, 6-oxygenated β-carboline and β-carbolinium derivatives have been synthesized and tested for their ability to inhibit AChE and BChE, with some showing inhibitory activity comparable to existing drugs. nih.gov Other studies have focused on the inhibitory activities of β-carboline alkaloids like harmine and harmalol (B191368). researchgate.net The potential for this compound to act as a cholinesterase inhibitor has not yet been reported.
Remyelination, the process of generating new myelin sheaths around axons, is a critical area of research for demyelinating diseases like multiple sclerosis. Recent studies have explored the potential of β-carbolines to promote this process.
Specific preclinical studies on the direct effect of This compound on remyelination are not currently available. However, compelling research on the structurally related compound, ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE), has demonstrated its potential to promote remyelination in a rat model of focal demyelination. frontiersin.org In this study, systemic administration of β-CCE was found to enhance the remyelination process. frontiersin.org The proposed mechanism involves the positive allosteric modulation of GABA A receptors expressed on oligodendrocytes, the myelin-producing cells of the central nervous system. frontiersin.org This modulation is thought to promote the proliferation and differentiation of oligodendrocyte precursor cells into mature, myelinating oligodendrocytes. frontiersin.org
Table 1: Effects of β-Carboline Administration on Remyelination in a Preclinical Rat Model
| Compound | Effect on Oligodendrocyte Precursor Cells (NG2+ cells) | Effect on Mature Oligodendrocytes (CC1+ cells) | Outcome on Remyelination |
| β-CCE | Significant Increase frontiersin.org | Increased proportion, nearing control levels frontiersin.org | Promoted effective remyelination frontiersin.org |
| β-CCB | Significant Increase frontiersin.org | Increased proportion, nearing control levels frontiersin.org | Promoted effective remyelination frontiersin.org |
| DMCM | Significant Increase frontiersin.org | No significant improvement frontiersin.org | Did not promote effective remyelination frontiersin.org |
This table is based on research conducted on β-CCE and other related β-carbolines and is provided for contextual understanding. The effects of this compound may vary.
Other Reported Biological Activities in Research Models
Beyond the nervous system, research has begun to explore the effects of β-carbolines on other biological processes.
Melanogenesis is the process of melanin (B1238610) production, which plays a crucial role in skin pigmentation and protection against UV radiation. The regulation of this pathway is of interest for both cosmetic and therapeutic applications.
There are no studies in the current scientific literature that specifically investigate the role of This compound in the regulation of melanogenesis. However, research on other β-carboline derivatives has indicated a potential role in this process. For example, a study on 1-acetyl-β-carboline demonstrated its ability to stimulate melanogenesis in B16F10 melanoma cells. mdpi.com This effect was associated with the upregulation of key melanogenic enzymes and the microphthalmia-associated transcription factor (MITF), a master regulator of melanin synthesis. mdpi.com Another study found that the β-carboline alkaloids harmaline and harmalol also induce melanogenesis through the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov Whether this compound shares these melanogenic properties remains to be determined.
Biological Activities and Pharmacological Potential in Preclinical Research Models
Cardioprotective Effects in Cellular Injury Models
Extensive literature searches did not yield specific preclinical research studies investigating the direct cardioprotective effects of Ethyl beta-carboline-1-propionate in cellular injury models. While the broader class of β-carboline alkaloids has been a subject of investigation for various biological activities, including potential cardiovascular effects, data focusing solely on this compound in the context of cardiac cell protection from injury is not available in the reviewed scientific literature.
Research on analogous β-carboline derivatives has shown promise in protecting cardiac cells. For instance, studies on compounds such as certain synthetic β-carboline derivatives and naturally occurring 1-ethyl-3-formyl-β-carbolines have demonstrated protective effects in H9c2 cardiomyocyte cells against oxidative stress and hypoxia-reoxygenation injury. These studies often report mechanisms involving the mitigation of reactive oxygen species (ROS) production, preservation of mitochondrial function, and reduction of apoptotic pathways. However, it is crucial to note that these findings are specific to the particular derivatives studied and cannot be directly extrapolated to this compound without dedicated experimental verification.
Similarly, research into other related compounds, such as Ethyl β-carboline-3-carboxylate, has explored its effects on cellular processes like oxidative stress in other cell types, but these studies were not conducted in the context of cardioprotection. The investigation of β-carboline-1-propionic acid has been centered on its antileishmanial and cytotoxic properties, which are distinct from cardioprotective actions.
Therefore, the potential for this compound to exert cardioprotective effects in cellular injury models remains an uninvestigated area within the scientific literature. Future preclinical research would be necessary to determine if this specific compound shares the cardioprotective qualities observed in other members of the β-carboline family. Without such dedicated studies, no detailed research findings or data tables on the cardioprotective effects of this compound can be provided.
Structure Activity Relationship Sar Studies of Ethyl Beta Carboline 1 Propionate Analogues
Influence of Substitutions on the β-Carboline Core Structure (C-1, C-3, C-9 positions) on Biological Activity
The biological activity of β-carboline derivatives is highly sensitive to the nature and position of substituents on the tricyclic core. The C-1, C-3, and N-9 positions have been identified as critical hotspots for modification, profoundly influencing the potency and selectivity of these compounds across various biological targets, including central nervous system receptors and cancer cells.
C-1 Position: Substitution at the C-1 position is frequently cited as a crucial determinant of biological activity. nih.gov For instance, in the development of antifungal agents, introducing acylhydrazone groups at C-1 led to compounds with significant efficacy. SAR analysis of these analogues revealed that substituents on the phenyl ring of the acylhydrazone moiety were key. Compounds with halogenated groups (e.g., 4-F, 4-Cl) displayed more potent and broad-spectrum antifungal activity compared to those with electron-donating groups like methoxy (B1213986) (-OCH3). mdpi.comnih.gov Similarly, for antitumor activity, the introduction of appropriate substituents at the C-1 position has been shown to enhance cytotoxic potency. nih.gov In the context of neuropharmacological activity, studies on 1-aryl-β-carbolines have demonstrated that a 3-indolyl substituent at the C-1 position is important for high-affinity binding to serotonin (B10506) 5-HT2 receptors. nih.gov
C-3 Position: The C-3 position offers another strategic site for modification that significantly impacts the pharmacological profile. The introduction of various functional groups, such as amides, esters, and heterocyclic systems, can enhance antitumor activity. mdpi.com For example, β-carboline derivatives with a substituted amide group at C-3 have been synthesized and evaluated for fungicidal activity, showing that the nature of the amide substituent (e.g., ethyl vs. isopropyl) influences the preventative versus curative activity profile. mdpi.com In studies targeting cystic echinococcosis, new 1,3-substituted β-carboline derivatives based on the natural alkaloid harmine (B1663883) showed potent inhibitory activity, significantly greater than the standard drug albendazole. nih.gov Furthermore, extensive SAR studies on tetrahydro-β-carboline antagonists for the somatostatin (B550006) receptor 3 (sst3) have focused on optimizing the C-3 substituent to balance potency and reduce off-target effects. researchgate.net
C-9 Position: The indole (B1671886) nitrogen at position 9 (N-9) is a key site for substitution, often with dramatic effects on activity. In many cases, substitution at N-9 is essential for potency. For example, a series of 3,9-substituted α-carboline derivatives (isomers of β-carbolines) were evaluated for cytotoxicity, where N-9 nonsubstituted compounds were found to be almost inactive. Introducing a benzyl (B1604629) group at N-9, particularly one substituted with methoxy groups, was crucial for achieving high cytotoxic activity against cancer cell lines. epa.gov Similarly, for antitumor bivalent β-carbolines, the two monomeric units are linked via the N-9 position, making the nature of this linkage critical. nih.govnih.gov In contrast, for some activities, a free N-9-H may be preferred. Molecular docking studies have shown that the N-9-H can participate in crucial hydrogen bond interactions with target proteins. nih.gov
| Position | Substituent Type | Resulting Biological Activity | Reference(s) |
| C-1 | Acylhydrazone with halogenated phenyl | Enhanced antifungal activity | mdpi.com |
| C-1 | Appropriate substituent (general) | Facilitated antitumor potency | nih.gov |
| C-1 | 3-Indolyl group | High affinity for 5-HT2 receptors | nih.gov |
| C-3 | Substituted amide | Modulated fungicidal activity profile | mdpi.com |
| C-3 | Harmine-based modifications | Potent inhibition of Echinococcus granulosus | nih.gov |
| C-3 | Introduction of oxadiazole & piperazine | Potential enhancement of antitumor activity | mdpi.com |
| N-9 | Substituted benzyl group | Crucial for high anticancer cytotoxicity | epa.gov |
| N-9 | Linker for dimerization | Essential for bivalent antitumor agents | nih.govnih.gov |
Impact of Dimerization and Linker Length on Pharmacological Potency and Specificity
A promising strategy to enhance the biological activity and target specificity of β-carbolines is dimerization, which involves linking two monomeric β-carboline units together. This approach has led to the development of "bivalent ligands" where the nature of the linker, particularly its length, plays a pivotal role in determining pharmacological outcomes. nih.govnih.gov
Studies on bivalent β-carbolines designed as antitumor agents have shown that the length of the alkyl spacer connecting the two indole nitrogen (N-9) atoms significantly affects cytotoxicity. A series of dimers with spacers of three to ten methylene (B1212753) units revealed that a linker length of four to six methylenes was most favorable for potent antitumor activity in animal models. nih.gov Similarly, in the design of multifunctional agents for Alzheimer's disease, novel bivalent β-carboline derivatives were synthesized. These dimers showed good activity in inhibiting butyrylcholinesterase (BuChE) and amyloid-beta (Aβ) aggregation, as well as neuroprotective effects. nih.govresearchgate.net
Another study on 1-heterocyclic substituted bivalent β-carbolines linked by an alkylamino spacer at the C-3 position also highlighted the importance of linker length. Compounds with a spacer of five methylene units exhibited more potent cytotoxic activity against certain human tumor cell lines than those with a four-methylene spacer. colab.ws The underlying principle is that the linker orients the two β-carboline pharmacophores at an optimal distance to simultaneously interact with two adjacent binding sites on a target protein or two separate targets, thereby increasing affinity and potency.
| Dimer Type | Linker Position | Linker Length (Methylene Units) | Key Finding | Reference(s) |
| Symmetric β-carboline | N-9 | 3 to 10 | 4-6 units were most favorable for antitumor activity. | nih.gov |
| Symmetric β-carboline | N-9 | Not specified | Showed good multifunctional activity against Alzheimer's disease targets. | nih.govresearchgate.net |
| 1-Heterocyclic β-carboline | C-3 (via methylamino) | 4 or 5 | 5 units showed more potent cytotoxicity than 4 units in some cell lines. | colab.ws |
| N9-Heterobivalent β-carboline | N-9 | 4 | Exhibited strong cytotoxic activities and in vivo tumor inhibition. | nih.gov |
Role of the Ester Moiety at C-1 in Ethyl beta-carboline-1-propionate Activity Profile
The ester functional group is a defining feature of many biologically active β-carbolines. In the case of this compound, an ethyl propionate (B1217596) group is attached to the C-1 position. While much of the literature focuses on esters at the C-3 position, such as in ethyl β-carboline-3-carboxylate (β-CCE), the principles governing the ester's role can be extrapolated. The ester moiety significantly influences the compound's interaction with receptors, particularly the benzodiazepine (B76468) (Bz) binding site on the GABAA receptor complex.
A comparative study of the methyl, ethyl, and propyl esters of β-carboline-3-carboxylic acid revealed that while all three potently inhibited radioligand binding in vitro, their in vivo effects differed dramatically. The methyl and ethyl esters were potent proconvulsants, whereas the propyl ester lacked this activity. nih.gov This suggests that the size of the alkyl group on the ester can shift the compound's activity profile from an inverse agonist (proconvulsant) towards an antagonist (less active or blocking) character. The ethyl ester in β-CCE is considered a key feature for its characteristic inverse agonist properties. These differences are attributed to how the ester group and its alkyl chain fit into the lipophilic pocket of the receptor, influencing the conformational changes that lead to a biological response. nih.gov
Therefore, the ethyl ester within the C-1 propionate side chain of this compound is critical. It is expected to be a primary point of interaction within its biological target's binding site, and modifications to this ester (e.g., changing it to a methyl or propyl ester, or converting it to an amide or carboxylic acid) would be predicted to substantially alter the compound's potency and pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Approaches for SAR Elucidation
To refine the understanding of SAR and guide the rational design of new analogues, computational techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely employed. These methods provide detailed insights into the structural requirements for biological activity. nih.govresearchgate.net
QSAR Studies: QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For β-carboline derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have successfully identified key pharmacophoric features. These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge (positive or negative), and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity. nih.gov For instance, a 3D-QSAR study on β-carbolines with antitumor activity indicated that positions C-1, N-2, C-3, C-7, and N-9 of the β-carboline ring were crucial for the pharmacophore. nih.gov Such models provide predictive power for estimating the activity of newly designed compounds before their synthesis. researchgate.netresearchgate.net
Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with the three-dimensional structure of a biological target, such as a receptor or enzyme. Docking studies on β-carboline analogues have been used to elucidate their binding modes with various targets, including DNA, cyclin-dependent kinases (CDKs), and monoamine oxidase A (MAO-A). researchgate.netnih.govnih.gov For example, docking studies of β-carboline derivatives into the active site of DNA revealed their binding orientations as intercalating agents. researchgate.net In another study, docking of β-carboline dimers into the structure of Cyclin-A2 suggested that they bind within a hydrophobic pocket, which could block the interaction between Cyclin-A2 and CDK2, thus arresting the cell cycle. nih.gov These simulations identify specific amino acid residues involved in key interactions (e.g., hydrogen bonds, π-π stacking), providing a structural basis for the observed SAR and guiding further chemical modifications to enhance potency and selectivity. researchgate.netmdpi.com
Preclinical and in Vitro Efficacy Assessments in Research Models
Cell Line-Based Screening Methodologies for Efficacy Evaluation
No specific studies utilizing cell line-based screening methodologies to evaluate the efficacy of Ethyl beta-carboline-1-propionate were identified in the available research.
Enzyme and Receptor Binding Assays for Ligand-Target Interactions
This compound is a synthetic β-carboline derivative primarily utilized in research for its interaction with neurotransmitter systems. biosynth.com Its mode of action involves modulating the central nervous system by interacting with benzodiazepine (B76468) receptor sites on the GABA-A receptor complex. biosynth.com Unlike benzodiazepine agonists which typically produce calming effects, the modulation by this compound can result in anxiogenic (anxiety-producing) or pro-convulsant effects. biosynth.com
Studies on the broader β-carboline class of compounds show they can interact with the GABA-A receptor complex in various ways, acting as agonists, antagonists, or inverse agonists, thereby either enhancing, blocking, or reducing the effects of GABA-stimulated chloride influx, respectively.
Cellular Assays for Specific Biological Events (e.g., cell proliferation, migration, apoptosis, cell cycle progression)
Detailed cellular assay data regarding the effects of this compound on specific biological events such as cell proliferation, migration, apoptosis, or cell cycle progression are not available in the reviewed literature.
In contrast, extensive research exists for its isomer, Ethyl β-carboline-3-carboxylate (β-CCE). Studies on β-CCE have demonstrated that it can induce apoptosis in certain cancer cell lines, such as SiHa cervical cancer cells, through mechanisms involving the generation of reactive oxygen species (ROS) and activation of the p38/MAPK signaling pathway. nih.govnih.gov
Pharmacodynamic Assessments in Relevant Preclinical Models
This compound is noted for its use in animal models to understand neuropharmacological processes related to anxiety, cognition, and sleep regulation. biosynth.com Its action as a modulator of the benzodiazepine receptor site suggests potential for effects on seizure thresholds and sedation. biosynth.com
Preclinical studies on the related compound, Ethyl β-carboline-3-carboxylate (β-CCE), have shown it to be a potent proconvulsant agent in rats, an effect mediated by its interaction with the benzodiazepine-GABA receptor complex. nih.govnih.gov Furthermore, β-CCE has been shown to promote remyelination in rat models of focal demyelination, suggesting a therapeutic potential for white matter diseases. frontiersin.org However, similar specific pharmacodynamic assessments for this compound are not detailed in the available sources.
Analytical Methodologies in β Carboline Research
Chromatographic Techniques for Detection and Quantification of β-Carbolines (e.g., HPLC-MS, HPLC-Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of β-carbolines due to its high resolution and sensitivity. It is frequently coupled with highly specific detectors like fluorescence or mass spectrometry to enable precise identification and quantification.
HPLC with Fluorescence Detection (HPLC-FLD): The inherent fluorescence of the fully aromatic β-carboline ring system makes HPLC-FLD an exceptionally sensitive method for their detection. This technique involves separating compounds on an HPLC column, typically a reversed-phase C18 column, followed by excitation at a specific wavelength and measurement of the emitted light. The choice of excitation and emission wavelengths is critical for selectivity and sensitivity. For many β-carbolines, excitation wavelengths are often set around 240-300 nm, with emission monitored in the 430-450 nm range. This method has been successfully applied to determine levels of β-carbolines like norharman and harman (B1672943) in various samples, including foodstuffs and biological tissues. nih.govdocumentsdelivered.com The detection limits for this method are typically very low, often in the nanogram per milliliter (ng/mL) range. nih.gov
HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides structural information in addition to separation and quantification, making it a powerful tool for unambiguous identification. HPLC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is recognized for its exceptional precision and sensitivity. mdpi.com Electrospray ionization (ESI) is a commonly used ionization source, typically in positive ion mode, as β-carboline alkaloids readily form stable protonated molecules [M+H]⁺. researchgate.net The subsequent fragmentation of these parent ions in the mass spectrometer generates a unique pattern of product ions, which serves as a chemical fingerprint for the specific compound. nih.govnih.gov This technique is invaluable for identifying known β-carbolines and for characterizing novel derivatives in complex matrices. westminster.ac.uknih.govacs.org
The table below summarizes typical parameters used in the chromatographic analysis of β-carbolines.
| Parameter | HPLC-Fluorescence | HPLC-MS/MS |
| Column | Reversed-phase C18 (e.g., 150 mm x 3.9 mm, 5 µm) acs.org | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) mdpi.com |
| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid. acs.org | Gradient of acetonitrile and water with 0.1% formic acid and 1 mM ammonium (B1175870) formate. mdpi.com |
| Flow Rate | 0.2 - 1.0 mL/min acs.org | 0.4 mL/min mdpi.com |
| Detection | Fluorescence Detector (e.g., Ex: 240 nm, Em: 433 nm) acs.org | Tandem Mass Spectrometer with Electrospray Ionization (ESI+) mdpi.comresearchgate.net |
| Quantification | External or internal standard calibration curves. | Selected Reaction Monitoring (SRM) of parent/daughter ion transitions. nih.gov |
Spectroscopic Characterization of Synthetic and Isolated β-Carboline Compounds (e.g., NMR, Mass Spectrometry)
Once a β-carboline, such as Ethyl beta-carboline-1-propionate, is isolated or synthesized, its chemical structure must be unequivocally confirmed. Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the principal tools for this purpose.
Mass Spectrometry (MS): As mentioned, MS is crucial for determining the molecular weight of a compound. High-resolution mass spectrometry (HR-MS) can provide the elemental formula with high accuracy. The fragmentation pattern observed in the MS/MS spectrum offers significant insight into the compound's structure. For the β-carboline scaffold, common fragmentations include cleavages related to substituents on the pyridine (B92270) or indole (B1671886) rings. researchgate.net For instance, the mass spectrum of β-carboline-1-carboxylic acid shows characteristic fragmentation patterns that can be used for its identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for elucidating the detailed molecular structure of organic compounds. One-dimensional (1D) NMR experiments like ¹H-NMR and ¹³C-NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms within the molecule, allowing for the complete assembly of the structure. acs.org For a compound like this compound, ¹H-NMR would reveal signals for the aromatic protons on the β-carboline core, as well as the characteristic signals for the ethyl group (a triplet and a quartet) and the propionate (B1217596) chain. ¹³C-NMR would similarly show distinct signals for each carbon atom in the molecule.
The following table presents characteristic spectroscopic data for the core β-carboline structure, which would be foundational for interpreting the spectra of derivatives like this compound.
| Technique | Observation | Interpretation |
| Mass Spectrometry (ESI+) | Provides the protonated molecular ion peak [M+H]⁺. | Determines the molecular weight of the compound. |
| Characteristic fragment ions. | Provides structural clues about substituents and the core ring system. nih.govresearchgate.net | |
| ¹H NMR Spectroscopy | Signals in the aromatic region (typically δ 7.0-8.5 ppm). acs.org | Corresponds to protons on the indole and pyridine rings of the β-carboline nucleus. |
| A singlet signal around δ 11.0-12.0 ppm. acs.org | Characteristic of the indole N-H proton. | |
| ¹³C NMR Spectroscopy | Signals in the aromatic region (typically δ 110-150 ppm). acs.org | Corresponds to the carbon atoms of the fused aromatic ring system. |
Bioactivity-Directed Fractionation for the Isolation of Novel Bioactive β-Carboline Structures
Bioactivity-directed (or bioassay-guided) fractionation is a systematic process used to isolate bioactive compounds from natural sources. wisdomlib.org This approach is particularly valuable for discovering novel β-carbolines with specific pharmacological activities from complex plant or microbial extracts. nih.gov The process was fundamental to the initial discovery of this compound from Picrasma quassioides. chemfaces.com
The workflow for bioactivity-directed fractionation typically proceeds as follows:
Crude Extract Preparation: A crude extract is obtained from the source material (e.g., plant roots) using a suitable solvent like methanol. researchgate.net
Initial Bioassay: The crude extract is tested for a specific biological activity (e.g., antiradical, antimicrobial, or anti-inflammatory effects). nih.govresearchgate.net
Fractionation: If the crude extract is active, it is separated into simpler fractions using chromatographic techniques. This can start with liquid-liquid partitioning followed by column chromatography (e.g., using silica (B1680970) gel or reversed-phase materials). researchgate.net
Iterative Testing and Purification: Each fraction is then tested in the same bioassay. The most active fraction(s) are selected for further separation. mdpi.com This cycle of separation and bioassay is repeated, with each step yielding simpler, more enriched mixtures.
Isolation and Identification: The process continues until a pure, active compound is isolated. The structure of this isolated compound is then determined using the spectroscopic methods described previously (NMR, MS). mdpi.com
This methodical approach ensures that the chemical separation efforts are focused solely on the components responsible for the observed biological activity, making it an efficient strategy for the discovery of new bioactive β-carbolines. wisdomlib.org
Future Research Directions and Translational Potential in Drug Discovery
Exploration of Novel β-Carboline Scaffolds and Derivatives with Enhanced Bioactivity
The β-carboline scaffold is a versatile platform for the synthesis of new bioactive molecules. nih.govnih.gov Future research will likely focus on the rational design and synthesis of novel derivatives of Ethyl beta-carboline-1-propionate to enhance their biological activity and specificity. The functional groups on the β-carboline core, such as the ester group in this compound, can be readily modified to create libraries of new compounds. nih.gov
One promising approach is the creation of bivalent β-carbolines, which have shown significantly greater bioactivity than their monomeric counterparts, potentially through enhanced DNA binding. analis.com.my Another avenue of exploration is the hybridization of the β-carboline scaffold with other pharmacologically active moieties. For instance, hybrids of β-carbolines with structures like hydantoin (B18101) or pyridine (B92270) have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.gov
The synthesis of such novel derivatives often begins with readily available precursors like L-tryptophan, which undergoes reactions such as the Pictet-Spengler condensation. analis.com.my The resulting tetrahydro-β-carboline can then be functionalized and aromatized to yield a variety of β-carboline esters and other derivatives. nih.gov
Deepening Mechanistic Understanding at the Molecular and Cellular Levels
While the precise molecular and cellular mechanisms of this compound are not extensively detailed in current literature, it is known to interact with the central nervous system by modulating benzodiazepine (B76468) receptor sites on the GABA-A receptor complex. biosynth.com This interaction can produce anxiogenic or pro-convulsant effects, which contrasts with the sedative effects of benzodiazepine agonists. biosynth.com
Future research should aim to elucidate the specific binding modes and downstream signaling pathways affected by this compound. The broader class of β-carbolines is known to exert its effects through various mechanisms, including:
Intercalation into DNA. nih.gov
Inhibition of enzymes such as cyclin-dependent kinases (CDKs), topoisomerases, and monoamine oxidase (MAO). nih.govnih.gov
Interaction with serotonin (B10506) receptors. nih.gov
Investigating which of these or other mechanisms are specifically relevant to this compound will be crucial for understanding its pharmacological profile.
Targeting Specific Pathways for Therapeutic Intervention
The diverse biological activities of β-carbolines suggest that their derivatives could be tailored to target specific pathways involved in various diseases. nih.gov For example, the ability of some β-carbolines to inhibit CDKs and topoisomerases makes them candidates for anticancer drug development. nih.gov The inhibition of monoamine oxidase by certain β-carbolines points to their potential in treating depression and Parkinson's disease. nih.gov
Future studies on this compound could explore its potential to modulate pathways implicated in cancer and neurodegenerative disorders. For instance, research on β-carboline dimers has shown they can induce cell cycle arrest in sarcoma cells by targeting cyclin-A2. nih.gov It would be valuable to investigate if derivatives of this compound can be designed to selectively target similar cell cycle components or other critical nodes in disease-related pathways.
Applications in Neurodegenerative Research and Related Disorders
The β-carboline scaffold is considered a "privileged scaffold" in the context of Alzheimer's disease therapy due to its structural similarities to neurotransmitters. nih.gov This allows for the design of compounds that can interact with a range of targets relevant to Alzheimer's, including those related to the cholinergic, amyloid-β, and Tau hypotheses. nih.gov
While specific studies on this compound in neurodegenerative disease models are limited, research on related β-carbolines provides a strong rationale for its investigation in this area. For example, certain β-carboline compounds have been shown to inhibit the DYRK1A kinase, which is involved in the phosphorylation of tau protein, a key event in the pathology of Alzheimer's disease. nih.gov
In the context of Parkinson's disease, some endogenously occurring β-carbolines have been implicated as potential protoxins. nih.gov Conversely, other synthetic derivatives are being explored for their neuroprotective effects. nih.gov Given that this compound is used in research to study neuropharmacological processes, its effects in animal models of Alzheimer's and Parkinson's disease warrant further investigation. biosynth.com
Investigating β-Carboline Alkaloids from Diverse Natural Sources
This compound itself is a synthetic compound. biosynth.com However, the broader β-carboline class of alkaloids is widely distributed in nature, found in numerous plants, marine organisms, insects, and even in human tissues and body fluids. nih.govnih.gov These natural β-carbolines can serve as a rich source of lead compounds for the development of new drugs.
Natural sources of β-carboline alkaloids include:
Terrestrial Plants: Species such as Peganum harmala (Syrian Rue) and Banisteriopsis caapi are well-known sources of β-carbolines like harmine (B1663883) and harmaline (B1672942). cornell.edumdpi.com They are also found in 23 other angiosperm families. cornell.edu
Marine Organisms: β-carboline alkaloids have been isolated from marine creatures like tunicates and sponges. nih.govresearchgate.net For instance, 1-ethyl-β-carboline has been identified in the marine bryozoan Costaticella hastata. acs.org
Fungi: Deep-sea fungi, such as Trichoderma species, have also been found to produce novel β-carboline alkaloids with potential therapeutic properties, such as anti-pulmonary fibrosis activity. frontiersin.org
Future research can continue to explore these diverse natural sources to identify new β-carboline scaffolds. These natural products can then inspire the synthesis of novel derivatives, including analogs of this compound, with improved pharmacological properties. The oxidation of naturally occurring tetrahydro-β-carbolines by heme peroxidases is one mechanism by which bioactive aromatic β-carbolines are formed in biological systems. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic routes for Ethyl beta-carboline-1-propionate (EBP), and how can purity be validated?
EBP is synthesized via condensation of indole derivatives with propionic acid ethyl esters under acidic catalysis. Key steps include refluxing in anhydrous conditions to prevent hydrolysis . Purity validation requires:
- HPLC (C18 column, methanol/water gradient, UV detection at 254 nm).
- NMR (¹H and ¹³C spectra to confirm esterification and β-carboline backbone ).
- Mass spectrometry (ESI-MS for molecular ion confirmation at m/z 268.3 ).
| Analytical Method | Key Parameters |
|---|---|
| HPLC | Retention time: ~8.2 min; Purity ≥95% |
| ¹H NMR | δ 1.35 (t, 3H, -CH₂CH₃), δ 4.25 (q, 2H, -OCH₂) |
Q. Which biological assays are commonly used to assess EBP’s activity in preliminary studies?
- Receptor binding assays : Competitive inhibition studies using radiolabeled ligands (e.g., for GABAₐ or serotonin receptors) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., monoamine oxidase inhibition) with controls for autofluorescence .
- Cytotoxicity screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y), using 48-hour exposure and dose-response curves (0.1–100 µM) .
Q. How should researchers control variables in EBP’s structure-activity relationship (SAR) studies?
- Core modifications : Compare EBP with analogs (e.g., 7-methoxy or 7-hydroxy derivatives ) while keeping the ethyl ester constant.
- Solubility controls : Use DMSO concentrations ≤0.1% in vitro to avoid solvent interference .
- Statistical rigor : Triplicate experiments with ANOVA for significance (p < 0.05) and Bonferroni correction for multiple comparisons .
Advanced Research Questions
Q. How can conflicting reports on EBP’s neuroprotective vs. pro-apoptotic effects be resolved?
- Experimental replication : Repeat studies using identical cell lines (e.g., primary neurons vs. immortalized lines) and exposure durations .
- Dose dependency : Test a broader concentration range (1 nM–1 mM) to identify biphasic effects .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to map pathways like Bcl-2/Bax ratios or caspase-3 activation .
Q. What advanced spectroscopic techniques clarify EBP’s metabolic stability in pharmacokinetic studies?
- LC-MS/MS : Quantify EBP and metabolites in plasma (LOQ: 1 ng/mL) using isotopically labeled internal standards .
- Microsomal assays : Incubate EBP with liver microsomes (human/rat) and monitor depletion via UV-HPLC .
- Computational modeling : Predict metabolic sites using CYP450 docking simulations (e.g., AutoDock Vina) .
Q. How to design experiments isolating EBP’s effects from endogenous β-carbolines?
- Knockout models : Use CRISPR-Cas9 to silence endogenous β-carboline synthesis (e.g., in Peganum harmala cell cultures) .
- Isotope tracing : Administer ¹³C-labeled EBP and track incorporation via NMR or MALDI-TOF .
- Pharmacokinetic blocking : Co-administer CYP inhibitors (e.g., ketoconazole) to prolong EBP’s half-life .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
